molecular formula C7H13IO B13197141 4-Ethyl-2-(iodomethyl)oxolane

4-Ethyl-2-(iodomethyl)oxolane

Cat. No.: B13197141
M. Wt: 240.08 g/mol
InChI Key: OOILCUMIXYEXBB-UHFFFAOYSA-N
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Description

4-Ethyl-2-(iodomethyl)oxolane is an organic compound with the molecular formula C₇H₁₃IO. It belongs to the class of oxolanes, which are five-membered cyclic ethers containing an oxygen atom. This compound is characterized by the presence of an ethyl group and an iodomethyl group attached to the oxolane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2-(iodomethyl)oxolane typically involves the iodination of 4-ethyl-2-methyloxolane. This can be achieved through the following steps:

    Starting Material: 4-Ethyl-2-methyloxolane.

    Iodination: The compound is treated with iodine (I₂) in the presence of a suitable oxidizing agent such as hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl).

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane (CH₂Cl₂) at room temperature.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-(iodomethyl)oxolane can undergo various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (RNH₂).

    Oxidation Reactions: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.

    Reduction Reactions: Reduction of the iodomethyl group can yield 4-ethyl-2-methyloxolane.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products

    Substitution: 4-Ethyl-2-(hydroxymethyl)oxolane.

    Oxidation: 4-Ethyl-2-(formyl)oxolane.

    Reduction: 4-Ethyl-2-methyloxolane.

Scientific Research Applications

4-Ethyl-2-(iodomethyl)oxolane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving cyclic ethers.

    Medicine: Potential use in the development of pharmaceutical compounds due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethyl-2-(iodomethyl)oxolane involves its reactivity towards nucleophiles and electrophiles. The iodomethyl group is highly reactive, making it a suitable site for various chemical transformations. The oxolane ring provides stability and rigidity to the molecule, influencing its interaction with other chemical species.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrofuran (THF): A simpler cyclic ether with the formula (CH₂)₄O.

    1,3-Dioxolane: A five-membered ring containing two oxygen atoms.

    4-Ethyl-2-methyloxolane: Lacks the iodomethyl group but shares the oxolane ring structure.

Uniqueness

4-Ethyl-2-(iodomethyl)oxolane is unique due to the presence of both an ethyl group and an iodomethyl group on the oxolane ring. This combination of substituents imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C7H13IO

Molecular Weight

240.08 g/mol

IUPAC Name

4-ethyl-2-(iodomethyl)oxolane

InChI

InChI=1S/C7H13IO/c1-2-6-3-7(4-8)9-5-6/h6-7H,2-5H2,1H3

InChI Key

OOILCUMIXYEXBB-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(OC1)CI

Origin of Product

United States

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